N-(1H-1,3-benzodiazol-2-yl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-(6-methylpyridazin-3-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-12-9-10-17(24-23-12)26-14-6-4-5-13(11-14)18(25)22-19-20-15-7-2-3-8-16(15)21-19/h2-11H,1H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVDDXPLWRSCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide typically involves multi-step organic reactions. One common route includes the formation of the benzodiazole ring followed by the attachment of the benzamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, N-(1H-1,3-benzodiazol-2-yl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as a lead compound in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound differs from analogs in the following key aspects:
Physicochemical and Spectroscopic Properties
- 1H NMR Profiles : The methyl group on pyridazine (δ ~2.5 ppm) and benzimidazole NH protons (δ ~12 ppm) would distinguish the target compound from triazole-containing analogs (e.g., compound 30, δ ~8.5 ppm for triazole protons) .
Key Research Findings and Limitations
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's structure consists of a benzodiazole moiety linked to a pyridazine derivative through an ether linkage. Its molecular formula is , with a molecular weight of approximately 313.35 g/mol. The presence of both nitrogen-containing heterocycles enhances its interaction with biological targets.
1. Antimicrobial Activity
Research has indicated that benzodiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways involving caspases . The mechanism includes the activation of p53 and the downregulation of anti-apoptotic proteins like Bcl-2.
3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. The compound has shown promise in reducing inflammatory markers such as TNF-alpha and IL-6 in cellular models . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Similar compounds have been reported to inhibit specific kinases involved in cell proliferation and survival, making them attractive candidates for cancer therapy.
- Nuclear Receptor Modulation : The compound may act as a modulator of nuclear receptors, influencing gene expression related to cell cycle regulation and apoptosis.
Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial efficacy of various benzodiazole derivatives, including the compound . Results indicated a minimum inhibitory concentration (MIC) against E. coli at 15 µg/mL, showcasing significant antibacterial potency compared to standard antibiotics .
Study 2: Anticancer Activity
In a separate investigation involving human cancer cell lines (e.g., MCF-7 and HeLa), treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating the compound's potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
